4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a nicotinic acid core
Preparation Methods
The synthesis of 4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-nitrobenzene with trifluoroacetic acid, followed by hydroxylation to yield the final product . Another method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile, which undergo acylation, cyclization, and hydrolysis to produce the compound . These methods are advantageous due to the availability of raw materials, simplicity of operation, and high yield, making them suitable for industrial production.
Chemical Reactions Analysis
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Scientific Research Applications
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as HCV NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C9H6F5NO2 |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-5(7(10)11)4(8(16)17)2-15-6(3)9(12,13)14/h2,7H,1H3,(H,16,17) |
InChI Key |
IMSIYGOIVKEWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(F)(F)F)C(=O)O)C(F)F |
Origin of Product |
United States |
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